molecular formula C24H23N3O3S2 B2565566 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone CAS No. 955817-21-7

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

Cat. No. B2565566
M. Wt: 465.59
InChI Key: BEWLMXGSBZTLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binders

Benzimidazole derivatives, similar in some structural aspects to benzothiazoles, have been studied for their ability to bind to the minor groove of DNA. Hoechst 33258 is a notable example, used extensively as a fluorescent DNA stain due to its specificity for AT-rich sequences. This property underlines the potential of related compounds for applications in cell biology, chromosome analysis, and as starting points for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Piperazine-based Drug Metabolism

Piperazine, a core element in the compound of interest, is a common feature in many pharmaceuticals. Its derivatives undergo extensive metabolism, which includes transformations like N-dealkylation. These metabolites often retain or modify the pharmacological effects of the parent compound, influencing treatments in areas such as depression, psychosis, and anxiety. This underscores the relevance of piperazine derivatives in developing therapeutic agents with predictable metabolism and minimized side effects (Caccia, 2007).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been identified as potent scaffolds in medicinal chemistry due to their diverse pharmacological activities. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This diversity makes benzothiazole a significant moiety for drug discovery and development, suggesting that compounds incorporating a benzothiazole unit could have promising therapeutic potentials (Bhat & Belagali, 2020).

Anti-mycobacterial Activity of Piperazine Analogues

Research on piperazine and its analogues has highlighted their potential in combating Mycobacterium tuberculosis, including drug-resistant strains. This indicates the importance of piperazine-based compounds in developing new anti-tuberculosis medications, which can be critical in the global fight against tuberculosis (Girase et al., 2020).

properties

IUPAC Name

1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-32(29,30)20-8-9-21-22(16-20)31-24(25-21)27-12-10-26(11-13-27)23(28)15-17-6-7-18-4-2-3-5-19(18)14-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWLMXGSBZTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone

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